

5-Bromo-2-iodo-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-iodo-4-methylpyridine**

Cat. No.: **B1293182**

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **5-Bromo-2-iodo-4-methylpyridine**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document compiles available information and extrapolates its potential applications and synthesis based on closely related analogues.

Core Molecular Data

5-Bromo-2-iodo-4-methylpyridine is a substituted pyridine with the molecular formula C₆H₅BrIN. Its key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Weight	297.92 g/mol	
Molecular Formula	C ₆ H ₅ BrIN	
CAS Number	941294-57-1	
Purity	95% - 98%	

Synthetic Protocols

While a specific, peer-reviewed synthesis for **5-Bromo-2-iodo-4-methylpyridine** is not readily available in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar iodopyridine derivatives. The following theoretical protocol outlines a potential two-step synthesis starting from the commercially available 2-Amino-5-bromo-4-methylpyridine.

Proposed Synthesis of 5-Bromo-2-iodo-4-methylpyridine

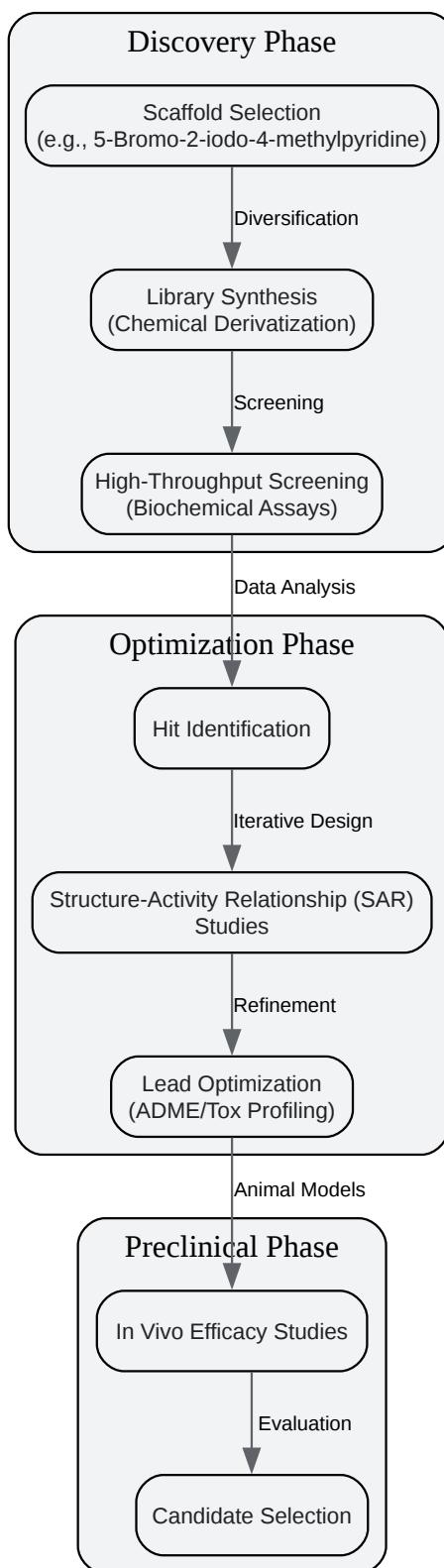
This proposed synthesis involves a diazotization of the amino group of 2-Amino-5-bromo-4-methylpyridine, followed by a Sandmeyer-type reaction with an iodide salt.

Step 1: Diazotization of 2-Amino-5-bromo-4-methylpyridine

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-Amino-5-bromo-4-methylpyridine to a solution of aqueous hydroiodic acid (HI) at 0-5 °C.
- **Addition of Sodium Nitrite:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using Thin Layer Chromatography (TLC).

Step 2: Iodination

- **Addition of Iodide:** To the freshly prepared diazonium salt solution, slowly add a solution of potassium iodide (KI).
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted pyridine. Nitrogen gas evolution will be observed.
- **Work-up:** After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

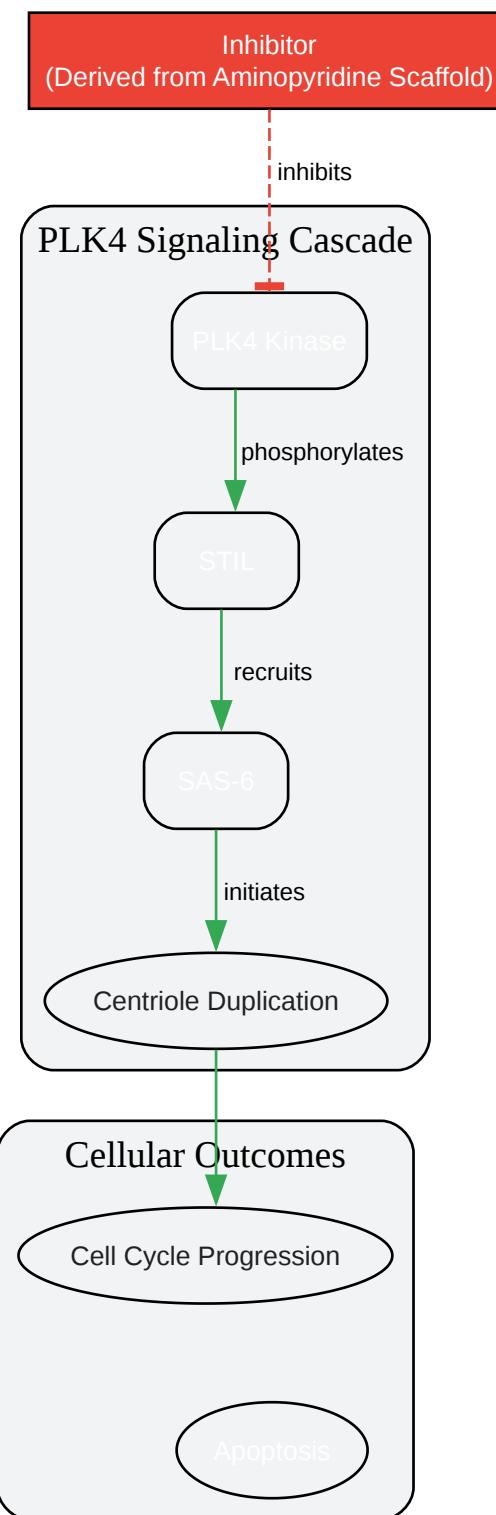

- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **5-Bromo-2-iodo-4-methylpyridine**.

Applications in Drug Development: A Focus on Kinase Inhibition

While direct biological activity data for **5-Bromo-2-iodo-4-methylpyridine** is not widely published, the pyridine scaffold is a cornerstone in medicinal chemistry. The closely related analogue, 2-Amino-5-bromo-4-methylpyridine, is a well-documented and versatile building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Derivatives of 2-Amino-5-bromo-4-methylpyridine have been successfully utilized to develop potent inhibitors for a variety of kinases, including Polo-like kinase 4 (PLK4). PLK4 is a key regulator of centriole duplication, a fundamental process in cell division. Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.

The general workflow for the discovery of kinase inhibitors from a starting scaffold like a substituted pyridine is outlined below.


[Click to download full resolution via product page](#)

A generalized workflow for kinase inhibitor drug discovery.

PLK4 Signaling Pathway and Point of Inhibition

Inhibitors derived from the 2-Amino-5-bromo-4-methylpyridine scaffold are designed to target the ATP-binding pocket of kinases like PLK4. By competitively binding to this site, they prevent the natural substrate, ATP, from binding, thereby inhibiting the kinase's activity. This leads to a disruption of the downstream signaling cascade. In the case of PLK4, inhibition leads to failed centriole duplication, cell cycle arrest, and ultimately, apoptosis in cancer cells.

The following diagram illustrates the PLK4 signaling pathway and the point of inhibition by molecules derived from the aminopyridine scaffold.

[Click to download full resolution via product page](#)

PLK4 signaling pathway and the point of therapeutic intervention.

In conclusion, while **5-Bromo-2-iodo-4-methylpyridine** is a molecule with limited direct biological data in the public domain, its structural similarity to key intermediates in the synthesis of potent kinase inhibitors suggests its potential as a valuable building block in drug discovery and medicinal chemistry. Further research into its synthesis and biological evaluation is warranted to fully explore its therapeutic potential.

- To cite this document: BenchChem. [5-Bromo-2-iodo-4-methylpyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293182#5-bromo-2-iodo-4-methylpyridine-molecular-weight\]](https://www.benchchem.com/product/b1293182#5-bromo-2-iodo-4-methylpyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com